PORCN Inhibition Potency in Murine L-Wnt-STF Fibroblasts: IWP L6 (IC50 = 0.5 nM) vs. IWP-2 (IC50 = 30 nM)
In murine L-Wnt-STF fibroblasts, a cell line engineered for constitutive autocrine Wnt signaling, IWP L6 suppresses Wnt pathway activity with an IC50 of 0.5 nM, representing a 60-fold enhancement in potency relative to the parent compound IWP-2, which exhibits an IC50 of 30 nM in the identical assay system [1]. This comparison was established within the same study using identical experimental conditions . The L-Wnt-STF line employs a SuperTOP-Flash luciferase reporter driven by Wnt3a autocrine signaling, providing a direct readout of PORCN-dependent Wnt secretion and pathway activation [1].
| Evidence Dimension | PORCN-dependent Wnt signaling inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | IWP-2: IC50 = 30 nM; IWP-4: IC50 = 25 nM (cell-free Wnt assay, cross-study comparable) |
| Quantified Difference | 60-fold more potent than IWP-2 (30 nM / 0.5 nM = 60×); approximately 50-fold more potent than IWP-4 |
| Conditions | Murine L-Wnt-STF fibroblasts; autocrine Wnt3a-driven SuperTOP-Flash luciferase reporter assay |
Why This Matters
This 60-fold potency differential enables IWP L6 to achieve complete Wnt pathway suppression at sub-50 nM concentrations where IWP-2 requires low micromolar dosing, directly translating to reduced off-target risk and lower compound consumption in cell-based screening campaigns.
- [1] Wang X, Moon J, Dodge ME, Pan X, Zhang L, Hanson JM, Tuladhar R, Ma Z, Shi H, Williams NS, Amatruda JF, Carroll TJ, Lum L, Chen C. The development of highly potent inhibitors for porcupine. J Med Chem. 2013 Mar 28;56(6):2700-4. doi: 10.1021/jm400159c. View Source
